4a-Fletoh
Description
Structure
3D Structure
Properties
CAS No. |
129119-76-2 |
|---|---|
Molecular Formula |
C16H22N4O2 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
5-ethyl-4a-hydroxy-3,7,8,10-tetramethyl-4H-benzo[g]pteridin-2-one |
InChI |
InChI=1S/C16H22N4O2/c1-6-20-13-8-11(3)10(2)7-12(13)19(5)14-16(20,22)9-18(4)15(21)17-14/h7-8,22H,6,9H2,1-5H3 |
InChI Key |
WKWUIROEBKIJQR-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N(C3=NC(=O)N(CC31O)C)C |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N(C3=NC(=O)N(CC31O)C)C |
Synonyms |
4a-FlEtOH 5-ethyl-4a-hydroxy-3-methyl-4a,5-dihydrolumiflavin Et-FlOH pseudobase N(5)-ethyl-4a-hydroxy-3-methyl-4a,5-dihydrolumiflavin pseudobase Et-FlOH |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of 4a Fletoh and Its Hydroperoxy Derivative
Synthetic Routes for 4a-Hydroxy-5-ethyl-3-methyllumiflavin (4a-FlEtOH)
4a-Hydroxy-5-ethyl-3-methyllumiflavin (this compound) is a flavin pseudobase that can be formed through various routes. One significant pathway involves the reaction of a 4a-hydroperoxyflavin with a substrate, leading to the oxidized substrate and the formation of this compound. rsc.org This process mimics the catalytic cycle of flavin-dependent monooxygenases where the 4a-hydroperoxyflavin intermediate transfers an oxygen atom to a substrate, yielding the hydroxylated product and the 4a-hydroxyflavin. rsc.orgresearchgate.net
Another method for generating 4a-hydroxyflavins, including potentially this compound, involves the reaction of 1,5-dihydroflavins with molecular oxygen, which initially forms a 4a-hydroperoxyflavin intermediate that can subsequently decompose or react further to yield the 4a-hydroxy species. pnas.orgnih.gov The synthesis and characterization of 4a-hydroxy-5-ethyl-3-methyllumiflavin have been reported, providing a stable form of this flavin pseudobase for study. karger.comumich.edu
Research has investigated the electrochemical oxidation of N(5)-ethyl-4a-hydroxy-3-methyl-4a,5-dihydrolumiflavin (pseudobase Et-FlOH) to understand the formation of the 5-ethyl-3-methyllumiflavinium cation (Et-Fl+). core.ac.uk This highlights the relationship between the 4a-hydroxyflavin, its oxidized form (flavinium cation), and the reduced dihydroflavin.
Efficient Generation of 4a-Hydroperoxyflavin (4a-FlEtOOH) via Reaction with Hydrogen Peroxide
The 4a-hydroperoxyflavin derivative, 4a-FlEtOOH, is a highly reactive intermediate crucial for the oxidative functions of many flavoenzymes. It can be efficiently generated through the reaction of a 1,5-dihydroflavin or a related flavinium cation with hydrogen peroxide or molecular oxygen. pnas.orgnih.govthieme-connect.de
Specifically, 4a-hydroperoxy-5-ethyl-3-methyllumiflavin (4a-FlEtOOH) can be formed by the reaction of N(5)-ethyl-3-methyl-1,5-dihydrolumiflavin with molecular oxygen. rsc.orgpnas.org Alternatively, it can be generated by the reaction of the N(5)-ethyl flavinium cation with hydrogen peroxide. nih.gov Studies have shown that 4a-hydroperoxyflavins can be formed on the reaction of N(5)-alkyl flavinium cations with H₂O₂ or on the reaction of N(5)-alkyl-1,5-dihydroflavins with ³O₂. nih.gov
The stability of 4a-flavine hydroperoxide species, such as 4a-hydroperoxy-N(5)-ethyl-3-methyllumiflavine, has allowed for their isolation and characterization, providing direct evidence for their formation in oxidation reactions. nih.gov These hydroperoxyflavins are known to be stronger oxidants than hydrogen peroxide itself and are capable of undergoing chemiluminescent reactions in the presence of aldehydes, mimicking aspects of bacterial luciferase activity. nih.gov
The formation of flavin-4a-hydroperoxide (FlOOH) in H₂O₂-sulfoxidations catalyzed by flavinium salts, where R⁵ = Et (referring to the ethyl group at the N5 position), has been documented. researchgate.net This further supports the generation of 4a-FlEtOOH through reactions involving hydrogen peroxide and ethyl-substituted flavinium species. The reaction of 4a-FlEtOOH with various amines has been studied, demonstrating its role as an oxidant in N-oxidation reactions, yielding products like tertiary amine N-oxides and secondary hydroxylamines along with the flavin pseudobase (this compound). researchgate.net These reactions are typically first order in both 4a-FlEtOOH and the amine substrate. researchgate.net
The generation of 4a-hydroperoxyflavins is a key step in the catalytic cycle of flavin-dependent monooxygenases, where the reduced flavin reacts with molecular oxygen to form this activated oxygen species. rsc.orgacs.orgcore.ac.uk In some cases, like in mammalian flavin-containing monooxygenase (FMO), a stable 4a-hydroperoxy-FAD intermediate is formed, which can then react with soft nucleophiles. core.ac.uk The decomposition of this intermediate can also lead to the release of hydrogen peroxide, particularly in the absence of a suitable substrate or under uncoupling conditions. karger.comcore.ac.ukwur.nl
The efficient generation and reactivity of 4a-FlEtOOH via reaction with hydrogen peroxide or molecular oxygen from the corresponding reduced or oxidized flavin forms are central to understanding the mechanisms of flavin-catalyzed oxygenation reactions.
Mechanistic Investigations of 4a Fletoh and 4a Fletooh Catalysis
Elucidation of General Catalytic Cycles
The catalytic cycle involving 4a-FlEtOH and 4a-FlEtOOH typically involves the oxidation of a substrate and the subsequent regeneration of the active oxidizing species. This process can be broadly outlined by a series of steps that facilitate the transfer of oxygen to the substrate.
The Role of 4a-FlEtOOH as the Primary Oxidizing Species
Research indicates that 4a-FlEtOOH (a 4a-hydroperoxyflavin) serves as the primary oxidizing species in many flavin-catalyzed reactions, particularly in the oxidation of amines, sulfides, and sulfoxides. acs.orgacs.orgresearchgate.netresearchgate.netrsc.orgthieme-connect.de This highly reactive intermediate is capable of transferring an oxygen atom to a variety of nucleophilic substrates. researchgate.netresearchgate.net Studies have shown that the N-oxidation of secondary and tertiary amines by 4a-FlEtOOH is quantitative, yielding secondary hydroxylamines and tertiary amine oxides, respectively, along with the flavin pseudobase, this compound. researchgate.netthieme-connect.de The efficiency of 4a-FlEtOOH as an N-oxidizing agent is notably greater than that of hydrogen peroxide or tert-butyl hydroperoxide. researchgate.netthieme-connect.demit.edu
Regeneration Pathways of this compound and Subsequent Formation of 4a-FlEtOOH
Following the oxidation of the substrate, 4a-FlEtOOH is reduced to this compound (the 4a-hydroxyflavin). acs.orgrsc.orgthieme-connect.de To complete the catalytic cycle and allow for further substrate oxidation, this compound must be regenerated back to 4a-FlEtOOH. This regeneration typically involves the dehydration of this compound to the oxidized flavin cation (FlEt+), which is often considered the rate-determining step in some catalytic cycles. acs.orgacs.orgrsc.org The oxidized flavin cation is then reduced, often by a hydrogen donor such as NADPH in biological systems or a suitable reducing agent in biomimetic reactions, to form the reduced flavin (FlEtH). rsc.orgthieme-connect.denih.gov Finally, the reduced flavin reacts with molecular oxygen to regenerate the active hydroperoxy species, 4a-FlEtOOH, thus closing the catalytic loop. rsc.orgthieme-connect.de Alternatively, in some systems, hydrogen peroxide can be used to directly generate 4a-FlEtOOH from this compound in situ. thieme-connect.de
Detailed Mechanistic Pathways for Substrate Oxidation
The interaction between 4a-FlEtOOH and the substrate involves specific molecular events that lead to oxygen transfer.
Nucleophilic Attack of Substrate Nitrogen upon the Terminal Oxygen of 4a-FlEtOOH
Detailed mechanistic studies, including kinetic and product analyses, support a mechanism where the N-oxidation of amines by 4a-FlEtOOH proceeds through a nucleophilic attack of the amine nitrogen atom upon the terminal oxygen atom of the 4a-FlEtOOH molecule. researchgate.netresearchgate.netthieme-connect.deresearchgate.net This attack is accompanied by a proposed back donation of the hydroperoxy hydrogen to the internal peroxy oxygen. researchgate.netthieme-connect.de The relative reactivity of different amine classes with 4a-FlEtOOH follows the order secondary hydroxylamines > tertiary amines > secondary amines, based on their pKa values. researchgate.netmit.edu This nucleophilic displacement mechanism is consistent with observed kinetic data. mit.edu
Intermediates Involved in the Catalytic Cycle
While the primary species involved are this compound, 4a-FlEtOOH, and the oxidized flavin cation (FlEt+), the catalytic cycle may involve transient intermediates. Following the nucleophilic attack of the substrate on 4a-FlEtOOH, a tetrahedral adduct or a transition state resembling oxygen transfer is formed. researchgate.net The subsequent breakdown of this intermediate leads to the oxidized substrate and this compound. acs.org The dehydration of this compound to FlEt+ also involves an intermediate state. rsc.org Although not explicitly named in the provided search results for 4a-FlEtOOH catalysis, in related flavin-catalyzed processes, intermediates such as charge-transfer complexes or radical pairs have been considered, though evidence often points away from free-radical mechanisms in N-oxidation catalyzed by 4a-FlEtOOH. researchgate.netmit.edu
Kinetic and Spectroscopic Analyses of Catalytic Reactions
Kinetic and spectroscopic analyses are crucial for understanding the reaction pathways and identifying transient species involved in catalysis by this compound and 4a-FlEtOOH.
Determination of Reaction Order and Rate Constants
Kinetic studies on the reaction of 4a-FlEtOOH with secondary and tertiary amines have established the reaction order and allowed for the determination of rate constants. These reactions are typically found to be first order with respect to both 4a-FlEtOOH and the amine substrate when conducted in solvents like t-BuOH. researchgate.net
The second-order rate constants for N-oxidation by 4a-FlEtOOH have been determined and compared to those of other common oxidants. For instance, in t-BuOH, the second-order rate constant for the N-oxidation of N,N-dimethylbenzylamine by 4a-FlEtOOH is significantly higher than that observed for oxidation by H2O2 (by 36,000-fold) and t-BuOOH (>400,000-fold). researchgate.net This highlights the potent oxidizing capability of 4a-FlEtOOH in these reactions.
The disappearance of 4a-FlEtOOH in the presence of primary amines is considerably slower than with secondary amines, and the reaction does not follow a simple rate law, with this compound not being a major product in these cases. This further underscores the dependence of the reaction kinetics on the specific amine structure.
Spectroscopic Detection and Characterization of Transient Flavin Intermediates
Spectroscopic methods, particularly UV-Vis absorption spectroscopy, have been instrumental in detecting and characterizing transient flavin intermediates formed during catalytic cycles involving flavin hydroperoxides and hydroxyflavins. Current time information in West Northamptonshire, GB.
In enzymatic systems mimicking flavin-dependent oxygenases, the interaction of oxygen with the reduced flavin can produce a C(4a) peroxyflavin intermediate, which typically exhibits a characteristic absorption spectrum between 380 and 390 nm. Current time information in West Northamptonshire, GB. This intermediate is analogous to 4a-FlEtOOH. Depending on the substrate, this intermediate can either decay to oxidized flavin and H2O2 or transfer an oxygen atom to the substrate. Current time information in West Northamptonshire, GB.
The process of oxygen transfer can lead to the formation of a C(4a) hydroxyflavin intermediate, analogous to this compound, which has been observed with maximum absorbance around 380-385 nm. Current time information in West Northamptonshire, GB. The decay of this hydroxyflavin intermediate results in the formation of the oxidized flavin and the release of the hydroxylated product. Current time information in West Northamptonshire, GB.
Analysis of multiphasic reactions has allowed for the detection of multiple transient intermediates with distinct absorption spectra, providing evidence for complex reaction pathways involving these flavin species. Current time information in West Northamptonshire, GB.
Solvent Effects on Reaction Kinetics and Mechanisms
The choice of solvent can significantly influence the kinetics and mechanisms of catalytic reactions involving this compound and 4a-FlEtOOH.
Studies on the reaction of 4a-FlEtOOH with amines have shown a notable solvent effect. Transferring the reaction from t-BuOH to the aprotic solvent dioxane results in a decrease in the second-order rate constant by approximately threefold. researchgate.net However, this change in solvent does not alter the observed kinetic order of the reactants. researchgate.net This suggests that while solvent polarity and potentially hydrogen bonding interactions can influence the reaction rate, the fundamental molecularity of the rate-determining step remains the same.
The difference in reaction rates between protic solvents like t-BuOH and aprotic solvents like dioxane can be attributed to various solvent effects, including differential solvation of reactants, transition states, and intermediates, as well as the potential involvement of the solvent in proton transfer processes. In the case of the nucleophilic attack mechanism proposed for amine oxidation by 4a-FlEtOOH, solvent polarity and its ability to stabilize charged or polar transition states would be expected to play a role.
Substrate Scope and Reaction Specificity in 4a Fletoh Mediated Oxidations
Oxidation of Nitrogen-Containing Compounds
Nitrogen-containing functional groups are prominent substrates for 4a-FlEtOH-mediated oxidation, leading to the formation of various oxidized species including hydroxylamines, nitrones, and N-oxides. scribd.comuni-kiel.de
Secondary amines undergo oxidation by 4a-hydroperoxyflavin species to yield both hydroxylamines and nitrones. scribd.comuni-kiel.de Research indicates that the reaction of secondary amines with 4a-hydroperoxide of N5-ethyl-3-methyllumiflavin (4a-FlEtOOH), a model for this compound, in tert-butanol (B103910) solvent yields secondary hydroxylamines and nitrones, along with the flavin pseudobase (this compound). researchgate.netnih.gov The reaction has been found to be first order with respect to both the 4a-FlEtOOH and the amine substrate. researchgate.netnih.gov The nucleophilicity order based on amine pKa values suggests that secondary hydroxylamines are more reactive than secondary amines towards 4a-FlEtOOH. researchgate.netnih.gov
| Substrate Class | Product(s) | Key Findings |
| Secondary Amines | Hydroxylamines and Nitrones | Reaction is first order in both oxidant and amine. researchgate.netnih.gov Both products observed. scribd.comuni-kiel.de |
Tertiary amines are efficiently oxidized by 4a-hydroperoxyflavin species to their corresponding N-oxides. scribd.comuni-kiel.de This transformation is a characteristic reaction catalyzed by flavin-containing monooxygenases, where the 4a-hydroperoxyflavin serves as the active oxidant. scribd.comuni-kiel.dersc.org Studies with recombinant FMO isoforms, such as FMO1 and FMO3, have demonstrated their ability to catalyze the N-oxidation of various tertiary amines, including pharmaceutical compounds. Kinetic parameters like Km and Vmax have been determined for the N-oxidation of specific tertiary amines by FMO enzymes, reflecting the efficiency of the 4a-hydroperoxyflavin intermediate in this process.
| Substrate Class | Product(s) | Key Findings |
| Tertiary Amines | N-oxides | Efficient oxidation observed. scribd.comuni-kiel.de Catalyzed by FMOs involving 4a-hydroperoxyflavin. rsc.org |
Secondary hydroxylamines can be further oxidized by 4a-hydroperoxyflavin species to form nitrones. researchgate.netnih.gov This reaction has been observed in studies investigating the reactivity of 4a-FlEtOOH with various nitrogenous compounds. researchgate.netnih.gov The conversion of secondary hydroxylamines to nitrones is reported to occur with 4a-FlEtOOH, yielding nitrones and regenerating this compound. researchgate.netnih.gov
| Substrate Class | Product(s) | Key Findings |
| Secondary Hydroxylamines | Nitrones | Oxidation mediated by 4a-hydroperoxyflavin species. researchgate.netnih.gov Yields nitrones and this compound. researchgate.netnih.gov |
Catalytic Oxidation of Tertiary Amines to N-oxides
Oxidation of Sulfur-Containing Compounds
Sulfur-containing functional groups, particularly sulfides and sulfoxides, are also substrates for oxidation mediated by 4a-hydroperoxyflavin species. scribd.comuni-kiel.de
Sulfides undergo oxidation by 4a-hydroperoxyflavin species to primarily form sulfoxides. scribd.comuni-kiel.de This is a well-known reaction catalyzed by FMOs, where the flavin hydroperoxide is the active oxidant. Enantioselective oxidation of sulfides to chiral sulfoxides using chiral 4a-hydroperoxyflavin analogs has also been reported, highlighting the potential for stereocontrol in these reactions.
| Substrate Class | Product(s) | Key Findings |
| Sulfides | Sulfoxides | Efficient oxidation occurs. scribd.comuni-kiel.de Catalyzed by FMOs. Can be enantioselective with chiral flavins. |
Sulfoxides can be further oxidized by strong oxidants to yield sulfones. While the primary product of sulfide (B99878) oxidation by 4a-hydroperoxyflavins is typically the sulfoxide (B87167), further oxidation of the sulfoxide to the sulfone can occur, although often requiring different conditions or excess oxidant. scribd.comuni-kiel.de FMOs are known to oxidize sulfur-containing xenobiotics to S-oxides, which encompasses both sulfoxides and sulfones depending on the substrate and conditions. scribd.comuni-kiel.de
Efficient Oxidation of Sulfides to Sulfoxides
Flavin-Catalyzed Oxidative Decarboxylation Reactions
Flavin-catalyzed oxidative decarboxylation reactions are a class of transformations where a carboxylic acid group is removed from a molecule concurrently with an oxidation event, mediated by flavin catalysts. ctdbase.orgnih.govnih.govnih.gov These reactions often utilize atmospheric oxygen as the terminal oxidant and involve reduced forms of flavins. ctdbase.org The mechanism can involve the formation and subsequent reactions of flavin intermediates, including 4a-hydroxyflavin species such as this compound. ctdbase.org
Flavin-catalyzed oxidative decarboxylation has been successfully applied to electron-rich picolinic acid derivatives. ctdbase.orgnih.gov This transformation leads to the formation of 2-pyridone moieties. ctdbase.org The reaction proceeds through an electrophilic aromatic hydroxylation with ipso-decarboxylation. ctdbase.org This methodology provides a route to synthesize valuable building blocks for bioactive compounds from activated picolinic acid derivatives containing electron-donating groups. ctdbase.org
A notable application of flavin-catalyzed oxidative decarboxylation is the conversion of streptonigrin (B15502) to streptonigrone. ctdbase.orgnih.gov Streptonigrin, a complex molecule containing a picolinic acid moiety, undergoes this reaction to yield streptonigrone, which features a 2-pyridone structure instead. acs.orgctdbase.org This transformation is an example of the flavin-catalyzed hydroxylation and decarboxylation of a picolinic acid derivative. ctdbase.orgnih.gov Research findings indicate that this conversion can be achieved using natural flavins as catalysts and atmospheric oxygen as the oxidant. ctdbase.orgnih.gov The reaction has also been shown to be effective for streptonigrin analogues. acs.orgctdbase.org
Computational and Structural Insights into 4a Fletoh Reactivity
Computational Analysis of Flavin Analog Structures and Torsional Angles
Computational studies of flavin analogs are crucial for understanding their structural characteristics and how these relate to their reactivity in photocatalytic processes. While detailed computational analyses specifically focused on the isolated structure and torsional angles of 4a-FlEtOH are not extensively detailed in the provided search results, related studies on flavin-catalyzed reactions offer insights into the importance of structural considerations. For instance, in photocatalytic E→Z isomerization reactions involving flavin species, conformational analysis of the alkene substrates has demonstrated a clear effect of aryl-alkene torsional preorganization on the resulting photostationary composition acs.org. This highlights that while direct computational data for this compound's torsional angles isn't provided, the torsional arrangements within the reacting system, influenced by the flavin catalyst, play a significant role in the reaction outcome acs.org. General computational studies on molecular structures and their influence on reactivity in photocatalysis underscore the relevance of such analyses nih.gov.
Biomimetic Applications and Analogies to Natural Flavoenzymes
Mimicry of Flavin Adenine Dinucleotide (FAD)-Containing Monooxygenases
4a-hydroxy-5-ethyl-3-methyllumiflavin (4a-FlEtOH), referred to here as this compound, has been identified as a key species in the catalytic cycle of flavin-dependent oxidations and serves as a simplified model for FAD-containing monooxygenases. These enzymes utilize a 4a-hydroperoxyflavin intermediate to catalyze the oxidation of various substrates. Research indicates that treatment of this compound with H2O2 can efficiently yield the corresponding 4a-hydroperoxyflavin (4a-FlEtOOH), which is the catalytically active species in the oxidation of organic substrates with H2O2 or O2 as a mild oxidant. nist.govnih.gov
The catalytic cycle proposed for this compound-mediated oxidations shows striking similarities to that of FAD-containing monooxygenases. nist.govrsc.org The cycle involves the reaction of 4a-FlEtOOH with a substrate, leading to the oxidized substrate and this compound. nist.gov Subsequently, this compound can undergo ionization to form a flavinium cation (FlEt+), which then reacts with H2O2 to regenerate the active 4a-FlEtOOH. nist.gov This process effectively mimics the role of the 4a-hydroperoxyflavin intermediate in enzymatic catalysis. nih.gov
Studies comparing the reactivity of 4a-FlEtOOH with H2O2 have shown that 4a-FlEtOOH is a significantly stronger oxidant for certain reactions, such as the N-oxidation of amines. nih.gov This highlights the efficiency and specificity that the flavin system, even in a simplified model like this compound, can impart to oxidation reactions. The mechanism often involves nucleophilic attack of the substrate heteroatom (like nitrogen in amines) upon the terminal oxygen of the 4a-hydroperoxyflavin. nih.govthieme-connect.de
Comparative Analysis with Enzymatic Catalysis Mechanisms and Structure-Function Relationships
The study of this compound provides a simplified system to analyze the intricate mechanisms of enzymatic catalysis involving flavins. Natural flavoenzymes often stabilize the crucial 4a-hydroperoxyflavin intermediate within their active sites, facilitating the controlled activation of molecular oxygen for substrate oxidation. nih.govresearchgate.net this compound, as a model, allows researchers to investigate factors influencing the formation, stability, and reactivity of this intermediate without the complexity of the full protein environment.
Comparative analysis between the catalytic activity of this compound and natural flavoenzymes reveals common mechanistic principles, particularly concerning the oxygen activation and transfer steps. The ability of this compound to activate oxidants like H2O2 and O2 mirrors the function of flavoenzymes in utilizing these molecules for catalysis. nih.govresearchgate.net
Research findings indicate that the structure of flavin derivatives, including substituents on the flavin ring, can influence their catalytic activity and the stability of intermediates like the 4a-hydroperoxy species. nist.govnih.gov While this compound represents a specific derivative, studies on related flavin models, such as flavin-6-carboxylic acids, have demonstrated the impact of structural modifications, like intramolecular hydrogen bonding, on stabilizing reactive intermediates and influencing reaction pathways. nih.gov These comparisons underscore the importance of structure-function relationships observed in both enzymatic and biomimetic flavin catalysis.
The use of this compound and similar flavin models allows for detailed kinetic and mechanistic studies that can be challenging to perform with the native enzymes. nih.gov This provides valuable data for understanding the fundamental chemical principles underlying flavoenzyme catalysis and can inform the design of new artificial catalysts inspired by these natural systems.
Future Directions and Advanced Catalytic Design Principles
Rational Design of Enhanced 4a-FlEtOH Analogs for Specific Oxidations
The rational design of synthetic flavin analogs aims to mimic and improve upon the catalytic capabilities of natural flavoenzymes, particularly concerning the formation and reactivity of the 4a-hydroperoxyflavin intermediate. A key challenge lies in stabilizing this often labile species and tuning its electrophilic or nucleophilic character for specific oxidation reactions rsc.orgrsc.org.
One strategy involves incorporating flavin cores into peptide structures or other molecular frameworks to create a defined chemical environment that can stabilize the 4a-hydroperoxy adduct through intramolecular interactions, such as hydrogen bonds rsc.orgrsc.org. For instance, flavin incorporated into short peptides (flavopeptides) has been shown to stabilize the corresponding 4a-hydroperoxy adduct, enabling chemoselective sulfoxidation and Baeyer–Villiger oxidation under aerobic conditions, mimicking flavoenzyme activity under non-enzymatic conditions rsc.org.
Another avenue explores the modification of the flavin core itself or its conjugation with other functional units. Introducing specific functional groups can modulate the redox properties of the flavin and influence the stability and reactivity of the 4a-hydroperoxyflavin intermediate rsc.orgresearchgate.netrsc.org. For example, the introduction of a carboxyl group at the C7 position of an isoalloxazine core allowed for coordination with a metal center, which influenced the catalytic activity towards aerobic sulfoxidation rsc.org. This highlights how strategic placement of additional functionalities can impact catalysis without directly blocking the active site involved in oxygen transfer rsc.org.
Furthermore, the design of N1-N10-bridged flavinium salts has demonstrated enhanced stability of the reduced flavin intermediate, which reacts with molecular oxygen to form the 4a-hydroperoxide, the active species in certain oxidation reactions thieme-connect.com. Chiral versions of these flavinium salts have also been developed, showing high facial selectivity in the formation of the hydroperoxide adduct, which is promising for enantioselective applications thieme-connect.com.
Future directions in this area focus on gaining a deeper understanding of how the protein environment in natural FMOs precisely controls the formation, stability, and reactivity of the 4a-hydroperoxyflavin, and translating these principles into the design of increasingly sophisticated synthetic catalysts rug.nlnih.govnsf.gov. This includes computational approaches to predict the effects of structural modifications on catalytic performance and the development of modular design principles that allow for fine-tuning of catalytic activity and selectivity for a wide range of substrates rsc.org.
Table 1: Examples of Synthetic Flavin Analog Design Strategies and Their Impact on Catalysis
| Design Strategy | Modification/Feature | Impact on Catalysis | Reference |
| Peptide Conjugation | Flavin incorporated into short peptides | Stabilization of 4a-hydroperoxyflavin adduct via intramolecular interactions | rsc.orgrsc.org |
| Metal Coordination | Carboxyl group at C7 for metal binding | Modulation of catalytic activity, particularly for aerobic sulfoxidation | rsc.org |
| Core Modification | N1-N10 bridging | Enhanced stability of reduced flavin, forms active hydroperoxide upon reaction with O₂ | thieme-connect.com |
| Introduction of Functional Groups | Various substituents on the flavin core | Tuning of redox properties and reactivity of 4a-hydroperoxyflavin | researchgate.netrsc.org |
| Chiral Scaffolds | Incorporation of chiral information into flavinium salts | Induction of facial selectivity in hydroperoxide formation | thieme-connect.com |
Integration of this compound Catalysis into Complex Organic Synthesis Strategies
Flavin-dependent catalysis, particularly reactions proceeding via the 4a-hydroperoxyflavin intermediate, holds significant potential for integration into complex organic synthesis strategies due to its ability to perform selective oxidations under mild conditions, often utilizing molecular oxygen as the terminal oxidant core.ac.uknih.govresearchgate.net. This offers environmentally benign alternatives to traditional metal-catalyzed or stoichiometric oxidation methods core.ac.uknih.govresearchgate.net.
Flavin-dependent monooxygenases (FMOs) have already demonstrated their utility in the synthesis of natural products and pharmaceuticals, catalyzing reactions such as heteroatom hydroxylation, Baeyer–Villiger oxidation, and epoxidation with high chemo-, regio-, and stereoselectivity mdpi.comresearchgate.netresearchgate.netmdpi.com. Their self-sufficiency and lower toxicity compared to some metal-dependent enzymes make them attractive for biocatalytic applications mdpi.comresearchgate.net.
The development of robust and efficient synthetic flavin catalysts further expands the scope of these transformations beyond the limitations of enzyme availability or stability core.ac.uknih.gov. These catalysts can be designed to operate under a wider range of reaction conditions and can be tailored for specific synthetic challenges rsc.orgcore.ac.uk.
Future research aims at seamlessly integrating flavin-mediated oxidations into multi-step synthetic sequences, potentially in cascade reactions where the product of one flavin-catalyzed step becomes the substrate for the next, either catalyzed by another flavin system or a different type of catalyst researchgate.net. This requires careful consideration of compatibility between catalytic steps and reaction conditions.
The use of immobilized or supported flavin catalysts is also a key area of development, facilitating catalyst recovery and reuse, which is crucial for the economic viability and sustainability of large-scale synthesis core.ac.ukpnas.org. Integrating flavin catalysis with other catalytic modalities, such as photocatalysis or electrocatalysis, is another promising direction to enable new reaction pathways and enhance efficiency rsc.orgpnas.orgnih.gov. For example, flavin photocatalysis on nanostructured metal-oxide films has been explored for the oxidation of alkyl benzenes pnas.org.
Table 2: Potential Integrations of 4a-Hydroperoxyflavin Catalysis in Organic Synthesis
| Integration Strategy | Description | Potential Benefits | Reference |
| Biocatalytic Cascades | Coupling FMO-catalyzed steps with other enzymatic or chemical transformations | Increased efficiency, reduced waste, access to complex molecules in fewer steps | researchgate.net |
| Chemoenzymatic Synthesis | Combining FMOs with non-flavin catalysts (enzymatic or chemical) | Leveraging the strengths of different catalytic systems for orthogonal transformations | nih.gov |
| Supported Catalysis | Immobilizing synthetic flavin catalysts on solid supports | Improved recyclability, potential for continuous flow processes | core.ac.ukpnas.org |
| Coupled Catalysis (e.g., Photocatalysis) | Using light energy to drive flavin-catalyzed oxidations | Milder reaction conditions, access to new reaction pathways | rsc.orgpnas.org |
| Electrocatalysis | Utilizing electrochemical methods in conjunction with flavin catalysts | Potential for using renewable electricity, precise control over redox potential | nih.gov |
Exploration of New Substrate Classes and Reaction Environments for Flavin-Mediated Transformations
The inherent versatility of the flavin cofactor allows for the catalysis of a broad spectrum of oxidation reactions. Future research is focused on expanding the repertoire of substrates that can be efficiently oxidized via the 4a-hydroperoxyflavin intermediate and exploring novel reaction environments to enhance reactivity and selectivity.
While flavin-dependent monooxygenases are known to act on diverse substrates including heteroatom-containing compounds, aromatic rings, and ketones, there is ongoing interest in expanding their application to less conventional or more challenging substrates mdpi.comresearchgate.netmdpi.comnih.gov. This includes the oxidation of unactivated C-H bonds, which is a significant challenge in organic synthesis rsc.org. Directed evolution and protein engineering of FMOs are powerful tools for tailoring enzyme specificity towards new substrate classes researchgate.netacs.org.
Synthetic flavin catalysts offer greater flexibility in terms of reaction conditions and can potentially access substrates or transformations that are not compatible with natural enzymes rsc.orgcore.ac.uk. Exploration of new reaction environments, such as organic solvents, ionic liquids, or heterogeneous systems, can also unlock new reactivities and improve catalyst performance rsc.orgpnas.org.
Furthermore, the application of flavin catalysis in non-traditional settings, such as within microreactors or under supercritical fluid conditions, could offer advantages in terms of reaction control, heat and mass transfer, and product isolation. The integration of flavin chemistry with emerging technologies like mechanochemistry or flow chemistry also represents exciting future directions.
The fundamental understanding of how the protein environment or the molecular design of synthetic analogs influences the interaction of the 4a-hydroperoxyflavin with different substrates is crucial for rational expansion of the substrate scope rug.nlnih.govnsf.govmdpi.com. This includes detailed mechanistic studies to elucidate the transition states and intermediates involved in the oxidation of new substrate classes researchgate.netnih.gov.
Table 3: Areas for Exploration of New Substrate Classes and Reaction Environments
| Area of Exploration | Examples / Description | Potential Impact | Reference |
| New Substrate Classes | Unactivated C-H bonds, complex natural products, novel functional groups | Expanding the synthetic utility of flavin catalysis to challenging transformations | mdpi.comresearchgate.netmdpi.comnih.govrsc.org |
| Non-Aqueous Solvents | Organic solvents, ionic liquids | Enabling reactions with hydrophobic substrates, altering reactivity and selectivity | rsc.org |
| Heterogeneous Systems | Supported catalysts, Metal-Organic Frameworks (MOFs) incorporating flavins | Improved catalyst stability and recyclability, potential for flow chemistry | rsc.orgpnas.org |
| Alternative Reaction Conditions | Microreactors, supercritical fluids, mechanochemistry, flow chemistry | Enhanced reaction control, efficiency, and scalability | - |
| Integrated Systems | Combining flavin catalysis with electrochemistry or photochemistry in new environments | Access to novel reaction pathways and improved energy efficiency | rsc.orgpnas.orgnih.gov |
The future of 4a-hydroperoxyflavin catalysis is bright, with ongoing research pushing the boundaries of catalyst design, synthetic applications, and the exploration of new chemical space. Continued efforts in these areas promise to deliver increasingly powerful and sustainable oxidative methodologies for chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
